molecular formula C20H20N4O3 B2881232 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1798539-55-5

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2881232
CAS No.: 1798539-55-5
M. Wt: 364.405
InChI Key: FSVYTGVQSSTFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic chemical compound intended for research and development purposes in a laboratory setting. This molecule features a complex structure incorporating furan, imidazopyrazole, and phenyloxyacetamide moieties, a design that suggests potential for interaction with various biological targets. Hybrid heterocyclic scaffolds, similar to the core of this molecule, are of significant interest in medicinal chemistry and are frequently investigated for a range of pharmacological activities. The imidazo[1,2-b]pyrazol-1-yl)ethyl moiety, in particular, is a valuable synthon in the production of new chemical entities with diverse therapeutic potential. The specific mechanism of action, primary biological targets, and detailed applications for this compound are currently not specified and require further investigation by qualified researchers. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific scientific objectives.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-15-5-2-3-6-17(15)27-14-19(25)21-8-9-23-10-11-24-20(23)13-16(22-24)18-7-4-12-26-18/h2-7,10-13H,8-9,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVYTGVQSSTFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Microwave-Assisted Cyclization

The imidazo[1,2-b]pyrazole scaffold is synthesized via a sequential condensation-cyclization protocol:

  • Hydrazine monohydrate reacts with (ethoxymethylene)malonic acid derivatives in ethanol under microwave irradiation (80–150°C, 10 min).
  • Furan-2-carbaldehyde is introduced to install the 6-(furan-2-yl) group, followed by addition of isocyanides and trifluoroacetic acid (TFA) to trigger cyclization.

Key Data :

  • Yield: 65–88% for analogous imidazo[1,2-b]pyrazoles.
  • Optimal conditions: 120°C, 150 W microwave power, 1:1 ethanol-water solvent.

Functionalization with Ethylamine

Post-cyclization, the 1-position is alkylated using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 60°C for 6 hours.

  • Yield : 70–75% (based on similar N-alkylations of imidazo derivatives).
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:1).

Synthesis of 2-(o-Tolyloxy)acetyl Chloride

Continuous Condensation of o-Tolyloxy Acetic Acid

Adapting the method from CN108440273B:

  • Neutralization : o-Cresol reacts with sodium hydroxide (30–80°C) to form sodium o-cresolate.
  • Condensation : Chloroacetic acid and sodium o-cresolate undergo a three-stage reaction:
    • Primary condensation in a mixing pump (reflux, 2 h).
    • Secondary condensation in a baffled tubular reactor.
    • Tertiary condensation in a reactive distillation column.
  • Acidification : The product is treated with hydrochloric acid to yield o-tolyloxy acetic acid (85–90% yield).

Conversion to Acid Chloride

o-Tolyloxy acetic acid is treated with thionyl chloride (1:3 molar ratio) at 60°C for 2 hours, yielding 2-(o-tolyloxy)acetyl chloride (95% conversion).

Final Amide Coupling

The ethylamine-functionalized imidazo[1,2-b]pyrazole is reacted with 2-(o-tolyloxy)acetyl chloride in dichloromethane (DCM) using triethylamine as a base:

  • Conditions : 0°C to room temperature, 12-hour stirring.
  • Workup : Extraction with NaHCO₃, followed by drying over MgSO₄.
  • Yield : 68–72% (analogous acetamide couplings).

Alternative Pathways and Optimization

Tandem Cyclization-Amidation

A modified one-pot approach combines imidazo[1,2-b]pyrazole formation with in-situ amidation:

  • Reagents : Ethylenediamine replaces hydrazine to introduce the ethylamine linker during cyclization.
  • Yield : 60% (lower due to competing side reactions).

Solid-Phase Synthesis

Immobilized o-tolyloxy acetic acid on Wang resin enables iterative coupling with the imidazo[1,2-b]pyrazole-ethylamine derivative, though yields remain suboptimal (50–55%).

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazo-H), 7.72 (d, J = 3.6 Hz, 1H, furan-H), 6.85–7.45 (m, 7H, aromatic), 4.12 (s, 2H, OCH₂CO), 3.98 (t, J = 6.8 Hz, 2H, NCH₂CH₂).
  • HRMS : m/z [M+H]⁺ calcd. 434.1812, found 434.1809.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The imidazo[1,2-b]pyrazole core can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, where nucleophiles such as amines or thiols can replace the acetamide group.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature to 50°C.

    Substitution: Nucleophiles (amines, thiols), solvents like DCM or acetonitrile, mild heating (40-60°C).

Major Products

    Oxidation: Furanones.

    Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its imidazo[1,2-b]pyrazole core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound is being evaluated for its pharmacological properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. The furan ring and o-tolyloxyacetamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Triazole-Linked Acetamide Derivatives ()

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m) share the acetamide backbone but utilize a 1,2,3-triazole ring instead of imidazo[1,2-b]pyrazole. Key differences include:

  • Substituent Effects : The naphthalene and nitro groups in 6b-c increase hydrophobicity and electron-withdrawing properties, contrasting with the target’s furan (electron-donating) and o-tolyloxy (moderate lipophilicity) groups.
  • Synthetic Routes : Both classes employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , whereas the target compound’s imidazo[1,2-b]pyrazole core likely requires condensation or cyclization strategies.

Table 1: Structural and Functional Comparison with Triazole Derivatives

Feature Target Compound Triazole Derivatives (6a-m)
Core Heterocycle Imidazo[1,2-b]pyrazole 1,2,3-Triazole
Key Substituents Furan-2-yl, o-tolyloxy Naphthalene, nitro groups
Synthetic Method Likely cyclization/condensation CuAAC reaction
Potential Bioactivity Kinase inhibition (inferred) Antimicrobial, anticancer

Benzimidazole-Pyrazole Acetamides ()

Compounds like N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28-31) share the acetamide linkage but incorporate benzimidazole and pyrazole rings. Key distinctions:

  • Substituent Diversity : Chloro and methyl groups in derivatives like 32 modulate solubility and metabolic stability, whereas the target’s furan and o-tolyloxy groups may improve oral bioavailability .
  • Synthesis : Benzimidazole derivatives use carbodiimide-mediated coupling (EDCI/HOBt), while the target compound’s synthesis may require regioselective imidazo-pyrazole formation .

Benzothiazole Acetamides ()

Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature benzothiazole cores with trifluoromethyl and methoxy substituents:

  • Electronic Effects: The CF₃ group in benzothiazoles is strongly electron-withdrawing, enhancing metabolic resistance compared to the target’s furan and methylphenoxy groups .

Cephalosporin-Inspired Acetamides (Evidences 4-5)

While structurally distinct, cephalosporin derivatives like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid demonstrate acetamide side chains in β-lactam antibiotics:

  • Functional Role : The acetamide in cephalosporins stabilizes the β-lactam ring, whereas in the target compound, it likely serves as a flexible linker for target binding .
  • Structural Complexity : Cephalosporins feature fused bicyclic systems with sulfur atoms, contrasting with the target’s imidazo-pyrazole core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.